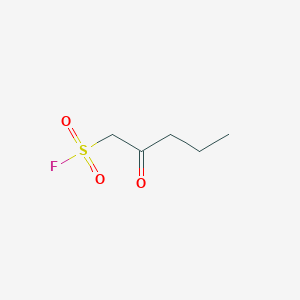

2-Oxopentane-1-sulfonyl fluoride

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9FO3S |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2-oxopentane-1-sulfonyl fluoride |

InChI |

InChI=1S/C5H9FO3S/c1-2-3-5(7)4-10(6,8)9/h2-4H2,1H3 |

InChI Key |

VTYLJERJDRNLTC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CS(=O)(=O)F |

Origin of Product |

United States |

Derivatives and Structural Diversification of 2 Oxopentane 1 Sulfonyl Fluoride Analogs

Synthesis of β-Keto Sulfonyl Fluoride (B91410) Derivatives

The synthesis of β-keto sulfonyl fluorides, a core structural motif, has been achieved through several innovative methods, including electrochemical approaches and radical fluorosulfonylation.

An effective electrochemical protocol involves the radical fluorosulfonylation of vinyl triflates using fluorosulfonyl chloride (FSO₂Cl) as the radical source. organic-chemistry.orgnih.gov This method utilizes inexpensive graphite (B72142) felt as both the anode and cathode, obviating the need for a sacrificial metal anode. organic-chemistry.org The reaction proceeds under mild, metal-free conditions and has proven to be scalable, offering a practical route to both linear and previously inaccessible cyclic β-keto sulfonyl fluorides. organic-chemistry.org The process demonstrates broad substrate scope, tolerating a variety of functional groups on both aromatic and aliphatic vinyl triflates. organic-chemistry.org

| Entry | Substrate (Vinyl Triflate) | Product (β-Keto Sulfonyl Fluoride) | Yield (%) |

| 1 | Phenyl-derived | 2-Phenyl-2-oxoethane-1-sulfonyl fluoride | 85 |

| 2 | Naphthyl-derived | 2-(Naphthalen-2-yl)-2-oxoethane-1-sulfonyl fluoride | 81 |

| 3 | Cyclohexyl-derived | 2-Cyclohexyl-2-oxoethane-1-sulfonyl fluoride | 72 |

| 4 | Adamantyl-derived | 2-(Adamantan-1-yl)-2-oxoethane-1-sulfonyl fluoride | 68 |

Table 1: Electrochemical Synthesis of β-Keto Sulfonyl Fluorides from Vinyl Triflates. organic-chemistry.org

Another significant advancement is the photo-organocatalytic radical fluorosulfonylation of ketone-derived vinyl acetates. thieme-connect.de This metal-free approach utilizes a fluorosulfonyl benzoimidazolium salt as the fluorosulfonyl radical source and an organic dye as the photocatalyst under blue LED irradiation. thieme-connect.de This method provides access to a range of aryl, alkyl, and cyclic β-keto sulfonyl fluorides in moderate to high yields from readily available ketone precursors. thieme-connect.de For instance, the reaction of a heptan-2-one derived vinyl acetate (B1210297) yields 2-oxoheptane-1-sulfonyl fluoride in 60% yield. thieme-connect.de

Furthermore, the electrochemical oxo-fluorosulfonylation of alkynes with sulfuryl chlorofluoride in the presence of air as an oxidant represents another viable pathway to β-keto sulfonyl fluorides. researchgate.netnih.gov

Generation of β-Hydroxy Sulfonyl Fluorides and their Transformations

β-Hydroxy sulfonyl fluorides are valuable intermediates that can be synthesized and further transformed into other important derivatives. An electroreductive radical hydroxyl fluorosulfonylation of alkenes using sulfuryl chlorofluoride and molecular oxygen from the air provides a mild and scalable method for their preparation. researchgate.net These β-hydroxy sulfonyl fluoride products can then be efficiently converted into β-keto sulfonyl fluorides and β-alkenyl sulfonyl fluorides, demonstrating their synthetic utility. researchgate.net Direct reduction of the ketone group in β-keto sulfonyl fluorides has been reported to be challenging, making the synthesis from alkenes a more favorable route. organic-chemistry.org

Preparation of β-Alkenyl Sulfonyl Fluorides

β-Alkenyl sulfonyl fluorides are another important class of derivatives accessible from 2-oxopentane-1-sulfonyl fluoride analogs. These compounds can be prepared through the transformation of β-hydroxy sulfonyl fluorides. researchgate.net Additionally, a copper-catalyzed addition of both a chlorine atom and a difluoromethanesulfonyl group to alkenes, followed by an unusual elimination pathway, has been developed for the synthesis of well-functionalized alkenyl sulfonyl fluorides. cas.cnnih.gov This method showcases the unique reactivity of the SO₂OCF₂H group. cas.cnnih.gov

Formation of α-Chloro-β-Keto Sulfonyl Fluorides

The introduction of a chlorine atom at the α-position of β-keto sulfonyl fluorides offers further opportunities for structural diversification. An electrochemical oxo-fluorosulfonylation of alkynes provides a direct route to these α-chloro derivatives. researchgate.netnih.gov By choosing the appropriate solvent system, this method can be tuned to selectively produce either the β-keto sulfonyl fluoride or the α-chloro-β-keto sulfonyl fluoride from the same starting materials. researchgate.net This electrochemical approach has been successfully applied to a range of alkynes, affording the corresponding α-chloro-β-keto sulfonyl fluorides in good yields. researchgate.netnih.gov

Ring-Closure and Heterocycle Formation

The β-keto sulfonyl fluoride scaffold serves as a versatile precursor for the construction of various heterocyclic systems, including sulfocoumarins and oxathiazole dioxides. researchgate.netresearchgate.netresearchgate.net

Synthesis of Sulfocoumarins

A three-component reaction involving β-keto sulfonyl fluorides, arynes, and dimethylformamide (DMF) provides a streamlined synthesis of sulfocoumarins. researchgate.netresearchgate.net This process involves the trapping of an in situ generated o-quinone methide by the β-keto sulfonyl fluoride, followed by a selective cyclization with the sulfonyl fluoride moiety. researchgate.netresearchgate.net This strategy offers a novel and mild approach to access a diverse range of sulfocoumarin derivatives. researchgate.netresearchgate.net Additionally, 6-aryl-substituted sulfocoumarins have been synthesized by the Suzuki cross-coupling of 6-iodosulfocoumarin with various arylboronic acids. nih.gov

Formation of Oxathiazole Dioxide Compounds

β-Keto sulfonyl fluorides are also key starting materials for the synthesis of oxathiazole dioxide compounds. researchgate.netnih.govresearchgate.net The reaction of a β-keto sulfonyl fluoride with an imine in the presence of a base can lead to the formation of these heterocyclic structures. This transformation highlights the utility of β-keto sulfonyl fluorides as building blocks for constructing novel sulfur- and nitrogen-containing heterocycles. nih.gov

Cyclization to Sultams

The synthesis of sultams, cyclic sulfonamides, represents a significant application of sulfonyl fluorides in medicinal chemistry due to their presence in various biologically active compounds. Analogs of this compound can be envisioned as precursors to sultams through intramolecular cyclization reactions. A prominent method involves the palladium-catalyzed intramolecular reductive amination of ketones with sulfonamides. rsc.org

In a potential synthetic route starting from a this compound analog, the sulfonyl fluoride moiety would first be converted to a sulfonamide. This can be achieved through reaction with a primary amine. Subsequent intramolecular reductive amination, catalyzed by a palladium complex in the presence of a Brønsted acid, would then lead to the formation of a chiral γ-, δ-, or ε-sultam. rsc.org The ketone at the 2-position of the pentane (B18724) chain would serve as the electrophilic partner in this cyclization.

Another approach for the synthesis of spirocyclic β- or γ-sultams involves the one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. researchgate.netnih.gov This method relies on the reduction of a nitrile group to a primary amine, which then undergoes intramolecular sulfonylation. researchgate.netnih.gov While not directly applicable to this compound due to the absence of a nitrile group, this highlights the utility of the sulfonyl fluoride as a reactive handle for sultam formation.

Table 1: Examples of Palladium-Catalyzed Intramolecular Asymmetric Reductive Amination for Sultam Synthesis rsc.org

| Substrate (Keto Sulfonamide) | Ligand | Acid | Product (Sultam) | Yield (%) | ee (%) |

| N-(2-oxopropyl)benzenesulfonamide | (S)-Segphos | TsOH·H₂O | (R)-3-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide | 95 | 98 |

| N-(2-oxobutyl)benzenesulfonamide | (S)-Segphos | TsOH·H₂O | (R)-3-ethyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide | 96 | 99 |

| N-(2-oxo-2-phenylethyl)benzenesulfonamide | (S)-Segphos | TsOH·H₂O | (R)-3-phenyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide | 98 | 97 |

This table is illustrative and based on the referenced literature for the synthesis of sultams from keto sulfonamides.

Modular Construction of Cyclobutane-Fused Indolines

The construction of cyclobutane-fused indolines, a structural motif found in various natural products and biologically active molecules, can be achieved through a photocatalytic intermolecular [2+2] cycloaddition reaction. This transformation typically involves the reaction of an indole (B1671886) with an ethenesulfonyl fluoride derivative.

To utilize a this compound analog in this context, it would first need to be converted into a corresponding vinyl sulfonyl fluoride. Several methods exist for the synthesis of vinyl sulfonyl fluorides from ketones. One such method is the palladium-catalyzed synthesis from alkenyl triflates, which are readily formed from ketones. nih.gov An alternative, more direct approach is the electrochemical synthesis of β-keto sulfonyl fluorides via radical fluorosulfonylation of vinyl triflates. organic-chemistry.orgacs.orgacs.org

Once the vinyl sulfonyl fluoride derivative of this compound is obtained, it can undergo a photocatalytic [2+2] cycloaddition with an indole derivative. This reaction, often mediated by a suitable photosensitizer, leads to the formation of the desired cyclobutane-fused indoline (B122111) scaffold. This modular approach allows for the introduction of diversity at both the indole and the sulfonyl fluoride-bearing cyclobutane (B1203170) ring.

Alkyl Sulfonyl Fluorides as Ambiphiles in Cyclopropanation Reactions

Alkyl sulfonyl fluorides have been demonstrated to act as ambiphiles in the stereoselective, palladium(II)-catalyzed cyclopropanation of unactivated alkenes. chemrxiv.orgchemrxiv.org In this reaction, the sulfonyl fluoride group serves a dual role: it acidifies the α-protons, facilitating deprotonation to form a nucleophilic species, and it acts as an internal oxidant in the catalytic cycle. chemrxiv.org

For an α-keto sulfonyl fluoride like this compound, the presence of the adjacent ketone group is expected to further increase the acidity of the α-protons, potentially enhancing its nucleophilic character upon deprotonation. The palladium-catalyzed reaction with an unactivated alkene would proceed through a series of steps including carbopalladation and oxidative addition, ultimately leading to the formation of a cyclopropane (B1198618) ring. chemrxiv.org The transformation typically yields cis-substituted cyclopropanes with broad compatibility with various functional groups. chemrxiv.orgchemrxiv.org

Table 2: Examples of Palladium-Catalyzed Cyclopropanation with Alkyl Sulfonyl Fluorides chemrxiv.org

| Alkyl Sulfonyl Fluoride | Alkene | Product (Cyclopropane) | Yield (%) | d.r. |

| Phenylsulfonylmethyl fluoride | Styrene | 1-phenyl-2-(phenylsulfonyl)cyclopropane | 85 | >20:1 |

| (Methoxycarbonyl)methylsulfonyl fluoride | 1-Octene | 1-hexyl-2-(methoxycarbonyl)cyclopropane | 78 | >20:1 |

| Cyanomethylsulfonyl fluoride | Cyclohexene | 7-cyano-7-sulfonylbicyclo[4.1.0]heptane | 65 | >20:1 |

This table is illustrative and based on the referenced literature for the cyclopropanation using various alkyl sulfonyl fluorides.

The electron-withdrawing nature of the ketone in a this compound analog would likely influence the reactivity and selectivity of the cyclopropanation reaction. Further investigation into the specific outcomes with such substrates is an area of active research.

Oxetane (B1205548) and Azetidine (B1206935) Sulfonyl Fluorides as Precursors to Carbocations

Four-membered heterocycles like oxetanes and azetidines are increasingly recognized as important motifs in medicinal chemistry due to their ability to modulate the physicochemical properties of drug molecules. nih.govacs.orgspringernature.comresearchgate.netacs.orgnih.govchemrxiv.orgdigitellinc.com Oxetane and azetidine sulfonyl fluorides have emerged as valuable synthetic intermediates that can act as precursors to carbocations through an unusual defluorosulfonylation (deFS) reaction pathway. nih.govacs.orgspringernature.comnih.govchemrxiv.org

Starting from a this compound analog, one could envision the synthesis of an oxetane or azetidine-substituted sulfonyl fluoride. For instance, the ketone functionality could be a starting point for the construction of a 3-substituted oxetane ring. A multi-step synthesis could involve the conversion of the ketone to a suitable diol precursor, followed by cyclization to form the oxetane ring. acs.org

Once formed, these oxetane and azetidine sulfonyl fluorides can be activated under mild thermal conditions (e.g., 60 °C) to generate reactive carbocation intermediates via the loss of sulfur dioxide and fluoride. nih.govacs.org These carbocations can then be trapped by a wide range of nucleophiles, leading to the formation of diverse oxetane and azetidine derivatives. nih.govacs.orgspringernature.comnih.govchemrxiv.org This deFS pathway provides a powerful tool for the late-stage functionalization of complex molecules and the creation of novel chemical entities for drug discovery. nih.govnih.gov

Table 3: Examples of Defluorosulfonylation of Oxetane Sulfonyl Fluorides acs.org

| Oxetane Sulfonyl Fluoride | Nucleophile | Product | Yield (%) |

| 3-(4-Methoxyphenyl)oxetane-3-sulfonyl fluoride | Morpholine | 4-(3-(4-Methoxyphenyl)oxetan-3-yl)morpholine | 95 |

| 3-(4-Chlorophenyl)oxetane-3-sulfonyl fluoride | Piperidine | 1-(3-(4-Chlorophenyl)oxetan-3-yl)piperidine | 88 |

| 3-Phenyloxetane-3-sulfonyl fluoride | Aniline (B41778) | N-(3-Phenyloxetan-3-yl)aniline | 75 |

This table is illustrative and based on the referenced literature for the defluorosulfonylation of various oxetane sulfonyl fluorides.

Future Research Directions and Outlook

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 2-Oxopentane-1-sulfonyl fluoride (B91410) will likely be driven by the principles of green chemistry, moving away from hazardous reagents and harsh conditions. Traditional methods for creating sulfonyl fluorides often involve corrosive reagents like potassium bifluoride (KHF₂) or toxic gases. acs.org Recent advancements, however, point towards more environmentally benign approaches that could be adapted for the synthesis of 2-Oxopentane-1-sulfonyl fluoride.

Electrochemical methods have emerged as a powerful, sustainable tool. For instance, the electrochemical oxo-fluorosulfonylation of alkynes provides a direct, one-step route to various BKSFs. researchgate.net This metal-free approach uses inexpensive graphite (B72142) electrodes and can be performed under mild conditions, making it highly scalable. acs.orgorganic-chemistry.org Applying this to an appropriate five-carbon alkyne precursor could provide an efficient and green pathway to this compound.

Another promising green strategy involves using potassium fluoride (KF) as the sole, safer fluorine source, coupled with a green oxidant like NaOCl·5H₂O, starting from stable substrates such as thiols or disulfides. Furthermore, photoredox catalysis offers a mild method for preparing alkyl sulfonyl fluorides from readily available starting materials like alkyl bromides. organic-chemistry.org The development of these methodologies for this compound would represent a significant step towards sustainable chemical manufacturing.

Table 1: Comparison of Potential Synthetic Methods for this compound

| Method | Precursor Type | Key Reagents | Advantages |

| Electrochemical Oxo-fluorosulfonylation | Alkyne | FSO₂Cl, Graphite Electrodes | Metal-free, mild conditions, scalable acs.orgorganic-chemistry.org |

| Green Oxidation/Fluorination | Thiol/Disulfide | NaOCl·5H₂O, KF | Safer reagents, environmentally friendly |

| Photoredox Catalysis | Alkyl Bromide | SO₂, Fluorinating Agent | Mild conditions, high functional group tolerance organic-chemistry.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of sulfonyl fluorides is most famously associated with SuFEx, where the S-F bond is selectively cleaved by nucleophiles. However, the β-keto functionality in this compound introduces the potential for more complex and novel reactivity. Future research should aim to explore transformations that leverage both the sulfonyl fluoride and the ketone moieties.

One area of interest is the development of reactions involving C-C bond cleavage. Recent studies on BKSFs have demonstrated their use as acyl surrogates in amidation reactions, a transformation that proceeds through C-C bond cleavage. This suggests that this compound could be used as a building block to introduce not just the sulfonyl fluoride group but also other functionalities through controlled fragmentation.

Furthermore, the unique electronic properties of the sulfonyl fluoride group can influence the reactivity of the adjacent ketone. Investigations into tandem reactions, where an initial reaction at the sulfur center triggers a subsequent transformation at the carbonyl group, or vice-versa, could lead to the discovery of unprecedented chemical transformations. For example, oxetane (B1205548) sulfonyl fluorides have been shown to undergo an unusual defluorosulfonylation to form carbocation intermediates, a reactivity pattern that deviates from standard SuFEx chemistry. springernature.comnih.gov Exploring whether the keto group in this compound can promote similar non-canonical reaction pathways would be a fruitful avenue of research.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For this compound, future research should employ a combination of advanced spectroscopic and computational methods to elucidate the intricate details of its reactivity.

In situ spectroscopic techniques, such as NMR spectroscopy, can be used to monitor reaction progress and identify transient intermediates. springernature.com This is particularly important for understanding complex reaction pathways, such as the formation of radical intermediates in electrochemical syntheses or the potential for carbocation formation. researchgate.netspringernature.com

Computational chemistry, including density functional theory (DFT) calculations, will be an invaluable tool. nih.gov Such studies can be used to:

Calculate the energies of transition states and intermediates to predict the most likely reaction pathways.

Understand the influence of the ketone group on the stability and reactivity of the S-F bond.

Model the interaction of this compound with catalysts and other reagents to guide the development of more efficient synthetic protocols.

Predict the reactivity of the compound with biological nucleophiles, such as amino acid residues, to inform its potential applications in chemical biology. nih.govnih.gov

By combining experimental and computational approaches, a detailed picture of the structure-reactivity relationships of this compound can be established.

Table 2: Key Areas for Mechanistic Investigation of this compound

| Research Question | Proposed Technique | Expected Outcome |

| Identification of reaction intermediates | In situ NMR, Mass Spectrometry | Confirmation of radical or ionic species researchgate.netspringernature.com |

| Determination of reaction pathways | DFT Calculations, Kinetic Studies | Energy profiles and transition state geometries |

| Role of the keto group | Computational Modeling | Understanding of electronic and steric effects |

| Interaction with biological targets | Covalent Docking Simulations | Prediction of binding modes and reactivity nih.gov |

Expansion of Applications in Emerging Interdisciplinary Fields

The unique properties of sulfonyl fluorides make them highly valuable in various interdisciplinary fields, particularly in chemical biology and materials science. rsc.orgmerckmillipore.com Future research should focus on leveraging the specific structure of this compound for novel applications.

In chemical biology, sulfonyl fluorides are used as "warheads" in covalent inhibitors and chemical probes because they can react with a range of nucleophilic amino acid residues beyond cysteine, including lysine, tyrosine, and serine. acs.orgnih.govenamine.net The presence of the ketone in this compound could offer an additional point of interaction within a protein binding pocket, potentially leading to inhibitors with higher potency and selectivity. nih.gov Future work could involve screening this compound against various enzyme classes, such as serine proteases, and using it as a starting point for the design of more complex and targeted covalent probes. nih.govnih.gov

In materials science, the robust nature of the sulfonyl fluoride group makes it an excellent connective hub for building polymers and modifying surfaces via SuFEx chemistry. sigmaaldrich.com The bifunctional nature of this compound—containing both a reactive sulfonyl fluoride and a modifiable ketone—could be exploited to create novel polymers with unique cross-linking capabilities or to functionalize surfaces with specific chemical properties.

The exploration of this compound in these emerging fields is still in its infancy. However, based on the rapid development of sulfonyl fluoride chemistry, it is clear that this compound holds significant potential for future discoveries at the interface of chemistry, biology, and materials science. nih.gov

Q & A

Q. What established synthetic methodologies are available for 2-Oxopentane-1-sulfonyl fluoride, and what are their advantages?

The synthesis of this compound can be approached via fluorosulfonylation of sulfonates or sulfonic acids using fluorosulfonyl radicals under mild conditions, which minimizes side reactions . Alternatively, fluoride-chloride exchange from sulfonyl chlorides offers scalability for industrial-grade production, though it may require stringent control of moisture and temperature . Researchers should prioritize fluorosulfonylation for lab-scale synthesis due to its simplicity and compatibility with sensitive functional groups.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- <sup>19</sup>F NMR : A singlet near δ -40 ppm confirms the sulfonyl fluoride group .

- IR Spectroscopy : Strong absorption bands at 1370–1410 cm⁻¹ (S=O asymmetric stretch) and 750–800 cm⁻¹ (S-F stretch) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 181.19) . Detailed protocols for reproducibility are outlined in journal guidelines, emphasizing raw data inclusion in supplementary materials .

Q. What are the primary research applications of this compound in chemical biology?

This compound is used as a covalent probe to label nucleophilic residues (e.g., serine, lysine) in proteins, enabling activity-based protein profiling (ABPP) . It also serves as a precursor for designing covalent enzyme inhibitors , particularly targeting hydrolases and transferases. Researchers must validate target engagement using competitive ABPP or crystallography to avoid off-target effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in fluorosulfonylation?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reagent solubility and reaction homogeneity .

- Catalyst Screening : Radical initiators like AIBN accelerate fluorosulfonylation at lower temperatures (40–60°C) .

- Stoichiometric Control : Maintain a 1:1.2 molar ratio of sulfonate precursor to fluorosulfonylating agent to minimize byproducts . Yield discrepancies across studies often arise from trace moisture; rigorous drying of reagents and glassware is critical .

Q. How should researchers address contradictions in reported reactivity data with nucleophiles?

Contradictions may stem from nucleophile steric hindrance, solvent polarity, or pH-dependent activation. To resolve these:

- Conduct kinetic studies under standardized conditions (e.g., fixed pH, ionic strength) .

- Perform computational modeling (DFT) to predict transition states and identify steric/electronic barriers .

- Cross-validate results using orthogonal assays (e.g., HPLC-MS for adduct quantification) .

Q. What role does computational modeling play in predicting biomolecule interactions with this compound?

Molecular docking and density functional theory (DFT) calculations can predict binding affinities to target proteins and identify reactive hotspots (e.g., catalytic triads in proteases) . For example, DFT studies on sulfonyl fluoride-electrophile interactions reveal transition-state stabilization mechanisms, guiding the design of selective inhibitors . Integrate computational data with experimental mutagenesis to validate predicted binding modes.

Methodological Guidance

Q. How should researchers design experiments to ensure reproducibility of this compound studies?

- Documentation : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) to detail reaction conditions, purification steps, and characterization data .

- Control Experiments : Include negative controls (e.g., reactions without fluorosulfonylating agents) to confirm product specificity .

- Data Sharing : Provide raw NMR, MS, and chromatographic data in supplementary materials to enable peer validation .

Q. What analytical workflows are recommended for assessing purity and stability?

- HPLC-UV/ESI-MS : Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH for 4 weeks) .

- Karl Fischer Titration : Quantify water content in bulk samples to prevent hydrolysis .

- DSC/TGA : Assess thermal stability and decomposition thresholds for safe handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.